molecular formula C12H10FNO3 B2816200 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706456-13-4

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid

Cat. No. B2816200
CAS RN: 1706456-13-4
M. Wt: 235.214
InChI Key: KFCFJEYKTCJXBT-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)propionic acid” is an organic compound with the molecular formula C9H9FO2 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is white to cream or pale yellow in color .


Molecular Structure Analysis

The molecular weight of “3-(3-Fluorophenyl)propionic acid” is 168.167 g/mol . The InChI Key is UBLMRADOKLXLCD-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES string: C1=CC(=CC(=C1)F)CCC(=O)O .


Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)propionic acid” has a melting point range of 43°C to 47°C . It has a boiling point of 125°C at 10 mmHg . The compound is solid at 20°C .

Scientific Research Applications

Anaerobic Transformation and Mechanism Elucidation

The anaerobic transformation of phenol derivatives, including those structurally related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid, into benzoate via para-carboxylation has been studied. This process involves the use of fluorinated analogues to investigate the mechanism of transformation, providing insights into environmental biodegradation processes and potential bioremediation applications (Genthner, Townsend, & Chapman, 1989).

Antitumor Activity and Chemical Synthesis

Research on isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole compounds, has demonstrated significant antitumor activities. These compounds were synthesized through a series of cascade transformations, highlighting the potential of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid and its analogues in developing new anticancer agents (Potkin et al., 2014).

Structural Analysis and Crystallography

Studies on derivatives structurally related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid, such as pyrazole compounds, have been conducted to understand their crystal structures. This research aids in the development of new materials with potential applications in drug design and materials science (Loh et al., 2013).

Vibrational Spectroscopy and Molecular Analysis

The vibrational spectra of compounds related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid have been studied using density functional theory and ab initio Hartree-Fock methods. These studies provide detailed insights into the electronic and structural properties of these compounds, which are crucial for their application in pharmaceuticals and materials science (Song et al., 2007).

Renewable Building Blocks and Materials Science

Research has explored the use of phenolic compounds as renewable building blocks for the synthesis of advanced materials. This includes the development of polybenzoxazine precursors from naturally occurring phenolic compounds, demonstrating the potential of using 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid analogues in the creation of new, sustainable materials with wide-ranging applications (Trejo-Machin et al., 2017).

Safety and Hazards

“3-(3-Fluorophenyl)propionic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “3-(3-Fluorophenyl)propionic acid”. It could be interesting to explore its potential uses in various fields, such as pharmaceuticals, given the unique properties of fluorinated compounds .

properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-3-1-2-8(6-10)12-9(7-17-14-12)4-5-11(15)16/h1-3,6-7H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCFJEYKTCJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid

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